1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-
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Overview
Description
1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Chlorophenylsulfonyl Group: The chlorophenylsulfonyl group can be introduced through a sulfonylation reaction, where the indole derivative is treated with a chlorophenylsulfonyl chloride in the presence of a base.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached via a nucleophilic substitution reaction, where the indole derivative is reacted with a piperidinylmethyl halide.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)- undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Known for its use as a precursor in the synthesis of biologically active molecules.
5-Fluoro-1H-indole-2-carboxylic acid: Studied for its antiviral and anticancer properties.
1H-Indole-2,3-dione: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of 1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
651334-86-0 |
---|---|
Molecular Formula |
C20H20ClFN2O2S |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)sulfonyl-6-fluoro-1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C20H20ClFN2O2S/c21-17-3-1-2-4-19(17)27(25,26)20-13-24(12-14-7-9-23-10-8-14)18-11-15(22)5-6-16(18)20/h1-6,11,13-14,23H,7-10,12H2 |
InChI Key |
GCWZZYVXQJHQPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C=C(C3=C2C=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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